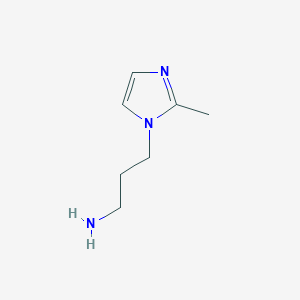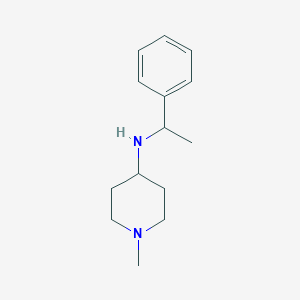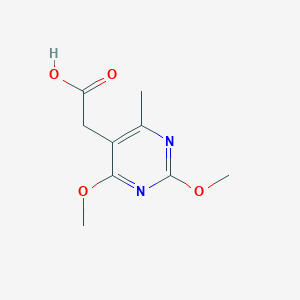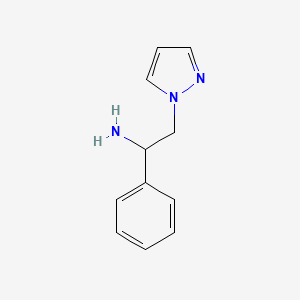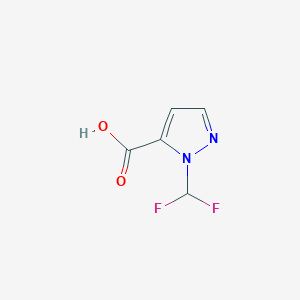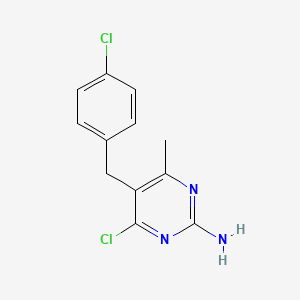![molecular formula C14H16N2O3 B1351624 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid CAS No. 545349-20-0](/img/structure/B1351624.png)
6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Unexpected Products from Condensation Reactions : Research focused on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions led to unexpected products. Among these, compounds demonstrating moderate antifungal activity were identified, highlighting potential applications in antimicrobial and antifungal domains. The experimental results suggest these compounds, including 6-derivatives, could be explored further for their biological activities (Rusnac et al., 2020).
Cytotoxicity and Topoisomerase IIα Inhibitory Activity : A study on the synthesis and evaluation of pyrazole derivatives, including the 6-(pyridin-3-yl)cyclohex-3-enecarboxylates, for their cytotoxicity against cancerous cell lines and topoisomerase IIα inhibitory activity highlighted the potential of these compounds as anticancer agents. Among the synthesized compounds, specific analogs demonstrated significant cytotoxic effects, suggesting a promising direction for the development of new therapeutic agents (Alam et al., 2016).
Ligand Formation and Sorption Properties : Research on manganese(II) and cobalt(II) complexes based on pyridyl diimide derivatives, including the ligand formation from 6-derivatives, revealed unique structural and sorption properties. These complexes demonstrate potential applications in catalysis and material science, particularly in the development of novel supramolecular structures (Li et al., 2016).
Biological and Pharmacological Research
Antimicrobial and Antioxidant Activity : The study on the synthesis of cyclohexenecarboxylic acid derivatives, including those related to the 6-derivative, and their biological evaluation for antimicrobial and antioxidant activities, uncovers the potential for these compounds in medical and pharmaceutical applications. The findings suggest that some derivatives exhibit moderate to high activity, indicating their value in developing new antimicrobial and antioxidant agents (Rusnac et al., 2020).
Cytotoxicity and Enzyme Inhibition : Investigations into novel ethyl 4-derivatives for cytotoxicity and enzyme inhibitory activity have demonstrated significant potential in anticancer therapy. These studies highlight the importance of structural modifications to enhance therapeutic efficacy and suggest a promising area for further research into cancer treatment strategies (Alam et al., 2016).
Properties
IUPAC Name |
6-(pyridin-3-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-4,7-8,11-12H,5-6,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSCBDWSLKGNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)
